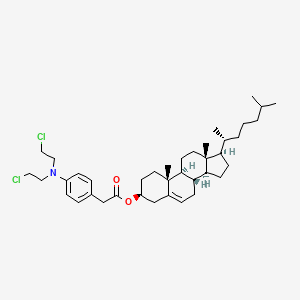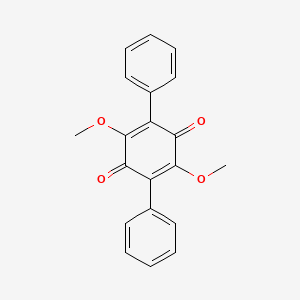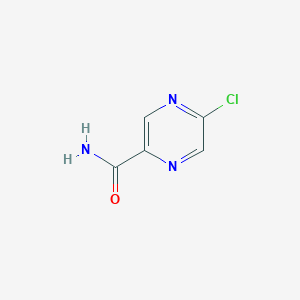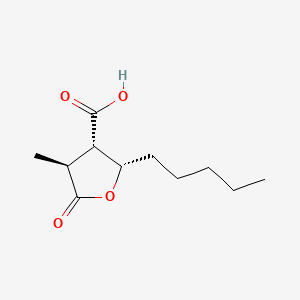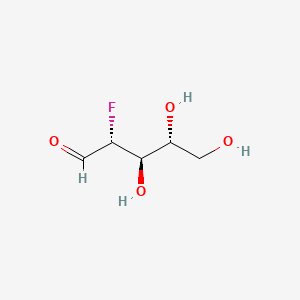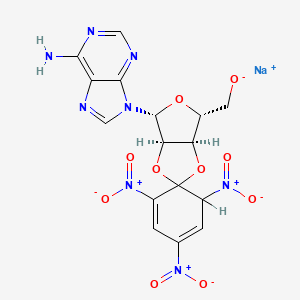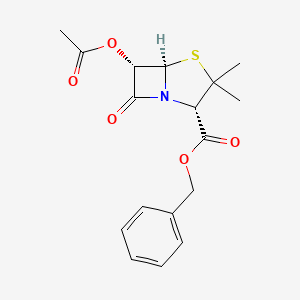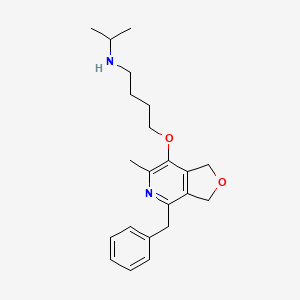
Barucainide
Übersicht
Beschreibung
Barucainide is a novel class Ib antiarrhythmic agent characterized by its unique electrophysiologic properties in isolated canine and rabbit cardiac muscle. It exhibits concentration-dependent inhibition of the maximum upstroke velocity in cardiac fibers, displaying marked use-dependent block (UDB) without significant tonic block. Its electrophysiologic feature of slow kinetics differentiates it from other class Ib agents, suggesting a potential for novel antiarrhythmic actions in experimental and clinical settings (Takanaka & Singh, 1990).
Synthesis Analysis
While detailed synthesis information specific to Barucainide is not available in the provided references, the synthesis of solid-state compounds, including actinide complexes, can offer insights into methodologies potentially relevant for Barucainide's synthesis. These involve various methods applicable to the synthesis of solid-state compounds, illustrating the complexity and the specific conditions required for synthesizing novel compounds (Bugaris & Ibers, 2010).
Molecular Structure Analysis
The structural analysis of Barucainide, including molecular and electronic structures, can be understood through the examination of similar compounds. For example, the study of tetravalent actinide complexes with bis-phenyl β-ketoiminate N,O donor ligand has provided insights into bonding trends and molecular structures across the actinide series, which could be analogous to understanding Barucainide's molecular framework (Schnaars et al., 2012).
Chemical Reactions and Properties
Barucainide's chemical properties, particularly its interaction with cardiac muscle cells, illustrate its selective efficacy in pathologically depolarized tissues. Its mechanism, involving inhibition of Vmax and action potential duration shortening, underscores its chemical reactivity and the therapeutic potential in arrhythmia management without significantly affecting heart rate, arterial blood pressure, or ventricular contractility (Gülker et al., 1988).
Physical Properties Analysis
Although specific physical properties of Barucainide are not detailed in the available references, the study of similar compounds provides a framework for understanding how Barucainide's physical properties might be analyzed. For example, the synthesis and characterization of copper and cadmium complexes with ethylenediamine offer insights into crystal structures, spectroscopic, and thermal properties, which are critical in understanding a compound's physical characteristics (Yılmaz, Yilmaz, & Kazak, 2005).
Chemical Properties Analysis
The chemical behavior of Barucainide in human studies, particularly its pharmacokinetic profile, reveals its absorption, distribution, metabolism, and elimination characteristics. This includes information on its absorption rate, distribution volume, and elimination half-life, illustrating its metabolic processing and the efficiency of its therapeutic action (Brode, Müller-Peltzer, & Indest, 1992).
Wissenschaftliche Forschungsanwendungen
Experimental and Clinical Experiences : Barucainide has been shown to cause dose-dependent reduction in upstroke velocity and shortening of action potential duration. It is effective in treating chronic, therapy-resistant ventricular arrhythmias, with excellent tolerance observed over an 18-month observation period. This suggests its potential value in treating ventricular arrhythmias, especially in cases with left ventricular dysfunction, heart failure, and severe conduction disturbances (Gülker et al., 1988).
Efficacy and Tolerance in Dose-Finding Study : In an intravenous dose-finding study, barucainide was effective in suppressing severe ventricular arrhythmias in a majority of patients, with a favorable side-effect profile. This study highlights its potency as a class IB agent (Zehender et al., 1991).
Electrophysiologic Observations : Barucainide hydrochloride was observed to produce concentration-dependent inhibition of maximum upstroke velocity (Vmax) in canine and rabbit cardiac muscle, indicating its class Ib antiarrhythmic effects. It exhibits a unique electrophysiologic feature with a slow kinetic property (Takanaka & Singh, 1990).
Effect on Left Ventricular Ejection Fraction : In a study involving patients with frequent and complex ventricular arrhythmias, barucainide significantly reduced ventricular arrhythmias in most cases without significantly altering left-ventricular ejection fraction. This indicates its effectiveness and tolerability in patients with depressed left-ventricular function (Scheininger et al., 1991).
Effectiveness in Supraventricular and Ventricular Arrhythmias : In a therapeutic study, barucainide showed significant efficacy in reducing premature ventricular contractions and suppressing ventricular tachycardia, with only slight effects on various cardiac intervals and blood pressure (Brugger, 1989).
Pharmacokinetic Behavior in Early Phase I Study : The pharmacokinetic behavior of barucainide was analyzed in a study involving healthy volunteers, showing that it is predominantly metabolized with a significant portion excreted unchanged in urine. The drug was well-tolerated with no significant cardiovascular effects observed (Brode, Müller-Peltzer & Indest, 1992).
Pharmacokinetic Profile After Different Administrations : Another study further analyzed the pharmacokinetic profile of barucainide in healthy subjects after intravenous, single oral, and multiple oral administrations, revealing its rapid distribution into a large total volume (Brode, Müller-Peltzer & Indest, 1993).
Eigenschaften
IUPAC Name |
4-[(4-benzyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]-N-propan-2-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-16(2)23-11-7-8-12-26-22-17(3)24-21(19-14-25-15-20(19)22)13-18-9-5-4-6-10-18/h4-6,9-10,16,23H,7-8,11-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSKBNFNSAMNEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(COC2)C(=N1)CC3=CC=CC=C3)OCCCCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229912 | |
| Record name | Barucainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barucainide | |
CAS RN |
79784-22-8 | |
| Record name | Barucainide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079784228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barucainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARUCAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14NFL30YOH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



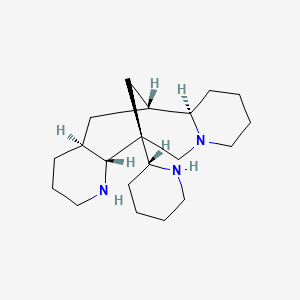
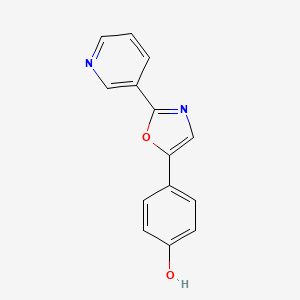
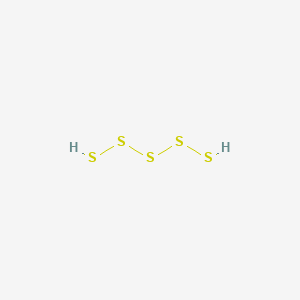
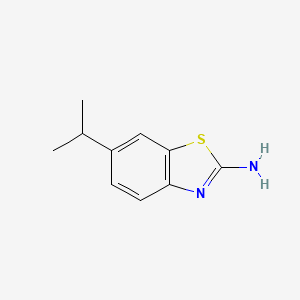
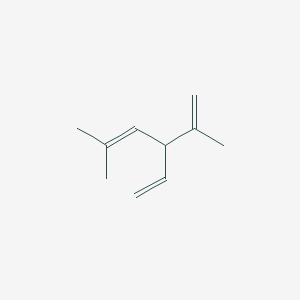
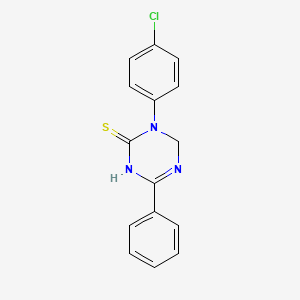
![(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;hydrochloride](/img/structure/B1198450.png)
